molecular formula C10H17NO3S B13068562 1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide

1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide

Cat. No.: B13068562
M. Wt: 231.31 g/mol
InChI Key: PTHNJGKVWWDSGB-UHFFFAOYSA-N
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Description

1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide is a synthetic organic compound with the molecular formula C10H17NO3S. It is characterized by a spirocyclic structure containing a sulfur atom and an azaspiro moiety. This compound is primarily used in research settings and has shown potential in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide typically involves the condensation of N-benzylpiperidone with thioglycolic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in toluene, using a Dean-Stark apparatus to remove water formed during the reaction . The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide has been explored for its potential in several scientific fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2-thia-1-azaspiro[4.5]decan-4-one 2,2-dioxide stands out due to its unique spirocyclic structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its promising applications in medicine and industry further highlight its significance.

Properties

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

1-ethyl-2,2-dioxo-2λ6-thia-1-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C10H17NO3S/c1-2-11-10(6-4-3-5-7-10)9(12)8-15(11,13)14/h2-8H2,1H3

InChI Key

PTHNJGKVWWDSGB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2(CCCCC2)C(=O)CS1(=O)=O

Origin of Product

United States

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